molecular formula C13H12N2O2S B2720640 N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide CAS No. 2411258-24-5

N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide

Cat. No.: B2720640
CAS No.: 2411258-24-5
M. Wt: 260.31
InChI Key: MTXPJYWHSFEADA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a precursor containing a phenyl group and a thioamide, followed by the reaction with an epoxide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and epoxidation steps .

Industrial Production Methods

In an industrial setting, the production of N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxirane group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: This compound also features a thiazole ring but has a triazole group instead of an oxirane group.

    N-(4-(4-Methyl-1,3-thiazol-5-yl)phenyl)-2-oxo-2-phenylacetamide: This compound has a similar thiazole ring but differs in the substituents attached to the ring.

Uniqueness

N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both the thiazole ring and the oxirane group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(11-7-17-11)14-6-10-8-18-13(15-10)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXPJYWHSFEADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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